molecular formula C15H11I4NO3S B14590460 4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine CAS No. 61458-35-3

4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine

Cat. No.: B14590460
CAS No.: 61458-35-3
M. Wt: 792.9 g/mol
InChI Key: DWKVYZXDUZUUKT-LBPRGKRZSA-N
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Description

4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine is a synthetic compound that is structurally related to thyroxine, a hormone produced by the thyroid gland

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine typically involves multiple steps, starting from L-tyrosine. The process includes nitration, acetylation, esterification, and iodination reactions. One common synthetic route involves the following steps :

    Nitration: L-tyrosine is nitrated to form 3,5-dinitro-L-tyrosine.

    Acetylation: The nitro compound is acetylated to protect the amino group.

    Esterification: The acetylated compound is esterified to form an ethyl ester.

    Coupling: The ester is coupled with p-methoxyphenol to form a diphenylether.

    Hydrogenation: The diphenylether is hydrogenated to form a diamine.

    Iodination: The diamine undergoes iodination to introduce iodine atoms at specific positions.

    Demethylation and Hydrolysis: The final steps involve demethylation and hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove iodine atoms or modify the sulfanyl group.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives .

Scientific Research Applications

4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine involves its interaction with thyroid hormone receptors. The compound mimics the action of natural thyroid hormones, binding to these receptors and modulating gene expression. This interaction influences various metabolic processes, including protein synthesis, carbohydrate metabolism, and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine is unique due to the presence of a sulfanyl group, which is not found in natural thyroid hormones. This structural difference may confer distinct biological properties and potential therapeutic advantages .

Properties

CAS No.

61458-35-3

Molecular Formula

C15H11I4NO3S

Molecular Weight

792.9 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenyl)sulfanyl-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C15H11I4NO3S/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1

InChI Key

DWKVYZXDUZUUKT-LBPRGKRZSA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)SC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1I)SC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N

Origin of Product

United States

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